molecular formula C36H18F12O6S2 B14762264 (1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid

(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid

Cat. No.: B14762264
M. Wt: 838.6 g/mol
InChI Key: CNNJFOJFLZBMEA-UHFFFAOYSA-N
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Description

(1S)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1’-binaphthalene]-2,2’-disulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with two sulfonic acid groups and multiple trifluoromethyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1’-binaphthalene]-2,2’-disulfonic acid typically involves multiple steps, starting with the preparation of the binaphthalene core. . The sulfonation of the binaphthalene core is carried out using sulfonating agents under controlled conditions to ensure the selective introduction of sulfonic acid groups.

Industrial Production Methods

Industrial production of this compound may involve the use of flow chemistry techniques, which offer greater control and efficiency over traditional batch processes . These methods allow for the continuous production of the compound with high purity and yield, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(1S)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1’-binaphthalene]-2,2’-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acids or thiols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

Scientific Research Applications

(1S)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1’-binaphthalene]-2,2’-disulfonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1’-binaphthalene]-2,2’-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other binaphthalene derivatives and trifluoromethylated aromatic compounds, such as:

  • 3,3’-Bis(trifluoromethyl)binaphthalene
  • 3,3’-Bis(4-trifluoromethylphenyl)binaphthalene
  • 3,3’-Bis(3,5-difluorophenyl)binaphthalene

Uniqueness

What sets (1S)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1’-binaphthalene]-2,2’-disulfonic acid apart is its combination of sulfonic acid and trifluoromethyl groups, which confer unique chemical properties, such as high acidity, strong electron-withdrawing effects, and enhanced lipophilicity. These properties make it particularly valuable in applications requiring strong interactions with biological targets or high chemical stability .

Properties

Molecular Formula

C36H18F12O6S2

Molecular Weight

838.6 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-sulfonaphthalen-1-yl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C36H18F12O6S2/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29(31(27)55(49,50)51)30-26-8-4-2-6-18(26)14-28(32(30)56(52,53)54)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h1-16H,(H,49,50,51)(H,52,53,54)

InChI Key

CNNJFOJFLZBMEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)S(=O)(=O)O)S(=O)(=O)O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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